molecular formula C10H23NOS B13225864 Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone

Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone

Katalognummer: B13225864
Molekulargewicht: 205.36 g/mol
InChI-Schlüssel: ABOJVHRQFXZNAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone is a chemical compound with a unique structure that includes an imino group, a sulfanone group, and two methylbutyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutan-2-amine with 3-methylbutyl sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylbutan-2-one: A structurally related compound with a ketone group instead of a sulfanone group.

    3-Methyl-2-butanol: Another related compound with a hydroxyl group instead of an imino group.

Uniqueness

Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone is unique due to the presence of both an imino group and a sulfanone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Eigenschaften

Molekularformel

C10H23NOS

Molekulargewicht

205.36 g/mol

IUPAC-Name

imino-(3-methylbutan-2-yl)-(3-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C10H23NOS/c1-8(2)6-7-13(11,12)10(5)9(3)4/h8-11H,6-7H2,1-5H3

InChI-Schlüssel

ABOJVHRQFXZNAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCS(=N)(=O)C(C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.